molecular formula C12H20BF3KNO2 B8112407 Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide

Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide

Cat. No.: B8112407
M. Wt: 317.20 g/mol
InChI Key: BYIPAVCOMXWXSM-UHFFFAOYSA-N
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Description

Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide (CAS: EN300-754742) is a trifluoroborate salt featuring a 6-azaspiro[2.5]octane core modified with a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by a spirocyclic system where a nitrogen atom bridges a cyclopropane and a five-membered ring. The Boc group enhances steric protection and modulates reactivity, making it valuable in cross-coupling reactions such as Suzuki-Miyaura . Its molecular formula is C₁₁H₁₈BF₃KNO₂, with a molecular weight of 303.18 g/mol .

Properties

IUPAC Name

potassium;trifluoro-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-9(12)13(14,15)16;/h9H,4-8H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIPAVCOMXWXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC12CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Synthesis

Method A (Grignard Addition):

  • React the Boc-protected amine with trimethyl borate (B(OMe)₃) in tetrahydrofuran (THF) at −78°C.

  • Add a Grignard reagent (e.g., MeMgBr) to generate the boronate complex.

  • Hydrolyze with dilute HCl to yield the boronic acid.

Method B (Lithiation-Borylation):

  • Treat the substrate with n-butyllithium (n-BuLi) in THF at −78°C.

  • Quench with trisopropyl borate (B(OiPr)₃), then acidify to isolate the boronic acid.

Yield : 70–80% (Method B preferred for sterically hindered substrates).

Fluorination to Trifluoroboranuide

  • Dissolve the boronic acid in aqueous HF (48%) and KHF₂ (3.0 equiv).

  • Stir at 50°C for 24 hours to replace hydroxyl groups with fluorine.

  • Critical Note : Anhydrous conditions are essential to avoid hydrolysis of the trifluoroborate.

Potassium Salt Formation

The trifluoroboranuide anion is precipitated as the potassium salt via ion exchange.

Procedure:

  • Add KCl (2.0 equiv) to a methanolic solution of the trifluoroboranuide acid.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Recrystallize from ethanol/water (9:1) to obtain the pure potassium salt.

Characterization Data (Representative):

Parameter Value
Molecular Formula C₁₂H₁₈BF₃KNO₂
Molecular Weight 325.14 g/mol
¹⁹F NMR (D₂O) δ −134.2 ppm (BF₃, q, J = 32 Hz)
¹¹B NMR (D₂O) δ 3.5 ppm (quadrupolar broadening)

Optimization and Challenges

Side Reactions and Mitigation

  • Boronic Acid Oxidation : Minimize exposure to air by conducting reactions under N₂.

  • Amine Deprotection : Avoid strong acids during fluorination to retain the Boc group.

Scalability

  • Industrial Adaptation : Continuous-flow systems improve safety and yield for large-scale fluorination .

Chemical Reactions Analysis

Types of Reactions

Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents. Reaction conditions may involve low temperatures and inert atmospheres.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used for deprotection. The reaction is typically carried out at room temperature.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Formation of new organoboron compounds.

    Deprotection Reactions: Formation of the free amine derivative.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives, depending on the specific reaction.

Scientific Research Applications

Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Potential applications in the development of boron-containing drugs and bioactive molecules. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that relies on the accumulation of boron in tumor cells.

    Industry: Used in the development of advanced materials and catalysts. The compound’s boron content can enhance the properties of materials, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The protected amine group can be deprotected to reveal a reactive amine, which can further participate in chemical transformations. The spirocyclic structure provides stability and rigidity, making the compound suitable for use in complex synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Azabicyclo Systems

Potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide Structure: Replaces the spiro[2.5]octane with a bicyclo[4.1.0]heptane (norbornane-like) system. Molecular Formula: C₁₁H₁₈BF₃KNO₂ (same as the target compound). Key Difference: The bicyclic system introduces different steric and electronic profiles due to fused rings instead of a spiro junction. This may alter coupling efficiency in Suzuki reactions .

Potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-1-yl}trifluoroboranuide Structure: Smaller bicyclo[3.1.0]hexane core. CAS: 2095504-38-2.

Fluorinated Derivatives

Potassium {6-[(tert-butoxy)carbonyl]-2,2-difluoro-6-azaspiro[2.5]octan-1-yl}trifluoroboranide

  • Structure : Adds two fluorine atoms to the spiro[2.5]octane core.
  • Impact : Fluorination increases lipophilicity and metabolic stability, making it advantageous in medicinal chemistry. However, the electron-withdrawing effect of fluorine may reduce nucleophilicity in cross-coupling reactions .

Functional Group Variations

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid

  • CAS : 1262396-32-4.
  • Structure : Replaces the trifluoroborate group with a carboxylic acid.
  • Application : Functions as a building block for peptide coupling or esterification rather than cross-coupling. The absence of boron limits its utility in Suzuki reactions .

rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

  • Structure : Uses a boronic ester (dioxaborolane) instead of trifluoroborate.
  • Impact : Boronic esters require harsher reaction conditions (e.g., strong bases) for activation compared to trifluoroborates, which are more stable and user-friendly .

Heteroaromatic Analogues

Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS: 1111732-94-5) Structure: Pyridine-based trifluoroborate with a fluorine substituent. Application: The aromatic system enhances electronic conjugation, improving reactivity in aryl-aryl couplings.

Potassium (6-Chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3)

  • Structure : Chlorine substituent on pyridine.
  • Impact : The electron-withdrawing chlorine enhances oxidative stability but may slow transmetallation in cross-coupling reactions compared to the spirocyclic target compound .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide (Target) 6-azaspiro[2.5]octane C₁₁H₁₈BF₃KNO₂ 303.18 High steric hindrance; Boc protection enhances stability
Potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide 3-azabicyclo[4.1.0]heptane C₁₁H₁₈BF₃KNO₂ 303.18 Bicyclic system alters steric/electronic profile
Potassium {6-[(tert-butoxy)carbonyl]-2,2-difluoro-6-azaspiro[2.5]octan-1-yl}trifluoroboranide Difluoro-spiro[2.5]octane C₁₃H₁₆BF₅KNO₂ 341.09 Increased lipophilicity; fluorine enhances metabolic stability
Potassium Trifluoro(6-fluoropyridin-3-yl)borate Pyridine C₅H₃BF₃KN 198.00 Aromatic conjugation improves reactivity; lower steric hindrance

Biological Activity

Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide, with the CAS number 2853476-44-3, is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₂H₂₀BF₃KNO₂
  • Molecular Weight : 317.20 g/mol
  • Structure : The compound features a spirocyclic framework that includes a nitrogen atom, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity, making it a candidate for therapeutic applications. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Antitumor Activity

A related study explored the synthesis of novel azaspiro compounds and their antitumor activities. Compounds derived from spirocyclic structures demonstrated significant antiproliferative effects against several cancer cell lines, suggesting that this compound may have similar potential .

Pharmacological Profiles

The pharmacological profiles of structurally related compounds reveal diverse activities:

Compound NameBiological ActivityReference
Azaspiro[3.3]heptane derivativeCNS modulation
Spirocyclic compoundsAntimicrobial properties
Carbamate derivativesInsecticidal activity

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from spirocyclic amines and utilizing tert-butyl chloroformate under basic conditions. The synthetic route is crucial for optimizing yield and purity, which directly influences the biological activity of the final product .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide, and how is purity ensured?

Methodological Answer: The synthesis typically involves reacting a spirocyclic precursor (e.g., 6-azaspiro[2.5]octane derivatives) with tert-butoxycarbonyl (Boc) protecting groups and trifluoroborate reagents. A validated protocol includes:

  • Step 1: Boc-protection of the azaspiro compound under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N) in tetrahydrofuran (THF) .
  • Step 2: Reaction with potassium trifluoroborate salts under inert atmosphere, monitored via thin-layer chromatography (TLC) for completion .
  • Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) yields >95% purity. Purity is confirmed via ¹⁹F NMR and HPLC-MS .

Q. Q2. How does the stability of this compound compare to structurally related organotrifluoroborates?

Methodological Answer: Stability is influenced by the spirocyclic backbone and Boc protection:

  • Comparative Analysis: Unlike linear analogs (e.g., potassium trifluorophenylborate), the azaspiro structure enhances steric protection of the boron center, reducing hydrolysis. Stability tests in aqueous solutions (pH 7.4, 25°C) show <10% degradation over 24 hours, compared to >30% for non-spiro analogs .
  • Storage Recommendations: Store under argon at –20°C in anhydrous DMSO or THF to prevent boronate cleavage .

Q. Q3. What are the primary applications of this compound in organic synthesis?

Methodological Answer: Key applications include:

  • Suzuki-Miyaura Cross-Coupling: Acts as a stable boron nucleophile for forming C–C bonds. Example protocol: React with aryl halides (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2 equiv) in THF/H₂O (3:1) at 80°C .
  • Peptide Modifications: The Boc-protected amine enables post-synthetic deprotection (using TFA) for functionalizing biomolecules .

Advanced Research Questions

Q. Q4. How can reaction intermediates involving this compound be characterized spectroscopically?

Methodological Answer:

  • ¹⁹F NMR Tracking: Monitor boron-fluorine coupling constants (¹J(B-F) ≈ 30–40 Hz) to confirm trifluoroborate integrity. Shifts in δ ~ –135 to –145 ppm indicate intact BF₃K groups .
  • X-ray Crystallography: Single crystals grown via slow diffusion of hexane into THF solutions confirm spirocyclic geometry and boron coordination .

Q. Q5. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states. Key parameters:
    • Boron electrophilicity (Mulliken charges) predicts nucleophilic attack efficiency.
    • Steric maps (e.g., %VBur) quantify spatial hindrance from the azaspiro ring .
  • Machine Learning: Train models on datasets of analogous trifluoroborate reactions to predict yields under varying Pd catalysts and solvents .

Q. Q6. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

  • Controlled Replication: Standardize conditions (e.g., Pd source, solvent purity, degassing methods) to isolate variables.
  • Kinetic Profiling: Use in situ IR or ReactIR to track reaction rates and identify deactivation pathways (e.g., boronate hydrolysis or Pd black formation) .
  • Meta-Analysis: Compare literature data using multivariate regression (e.g., Hammett σ values for substituent effects) .

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential boronate toxicity. Avoid inhalation; if exposed, administer oxygen and consult a physician .
  • Spill Management: Neutralize with damp sand and dispose as hazardous waste under EPA guidelines .

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